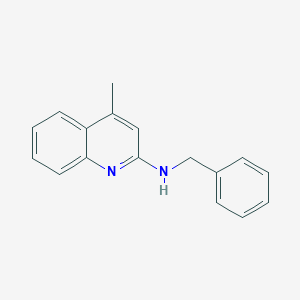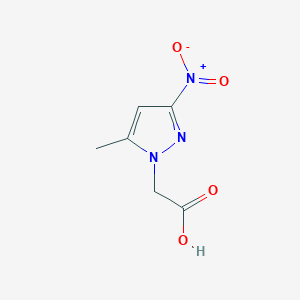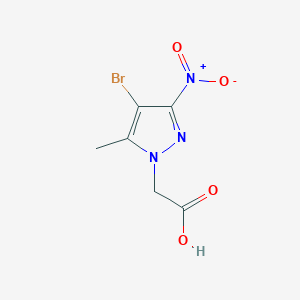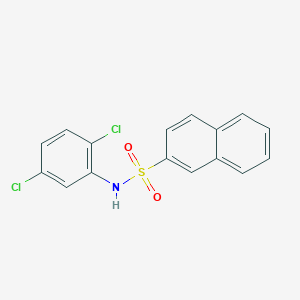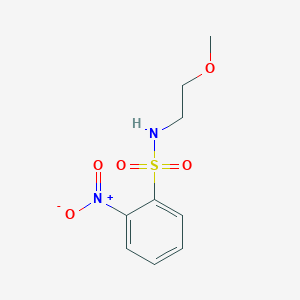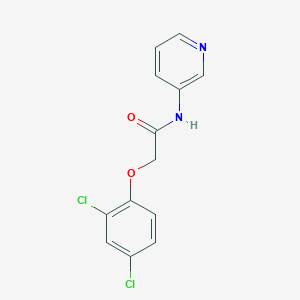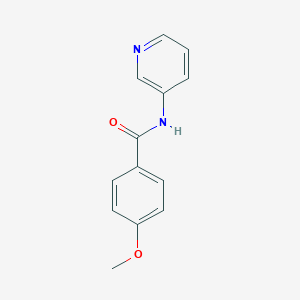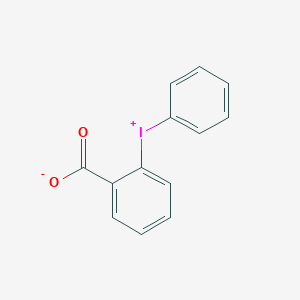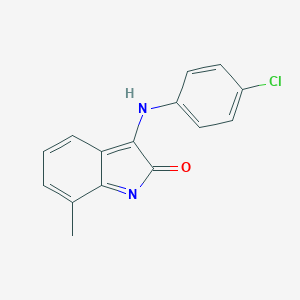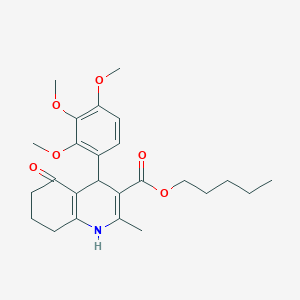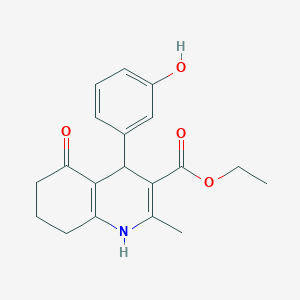![molecular formula C12H14N2O5 B187625 Glycine, N-[N-(4-methoxybenzoyl)glycyl]- CAS No. 57463-79-3](/img/structure/B187625.png)
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-, also known as MBG, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. MBG is a derivative of glycine, an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Mécanisme D'action
The mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is not yet fully understood. However, it is believed that Glycine, N-[N-(4-methoxybenzoyl)glycyl]- modulates the activity of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to induce cell death in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several biochemical and physiological effects. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In cancer cells, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- induces cell death by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research. One area of interest is the development of Glycine, N-[N-(4-methoxybenzoyl)glycyl]--based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of Glycine, N-[N-(4-methoxybenzoyl)glycyl]-'s anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- and its potential side effects.
Conclusion:
In conclusion, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is a synthetic peptide that has potential applications in various research fields. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the NMDA receptor, have anti-inflammatory properties, and induce cell death in cancer cells. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several advantages and limitations for lab experiments, and there are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research.
Méthodes De Synthèse
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the synthesis of the peptide in solution. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using either method by incorporating the 4-methoxybenzoyl group into the glycine molecule.
Applications De Recherche Scientifique
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been used in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth.
Propriétés
Numéro CAS |
57463-79-3 |
|---|---|
Nom du produit |
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- |
Formule moléculaire |
C12H14N2O5 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-9-4-2-8(3-5-9)12(18)14-6-10(15)13-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) |
Clé InChI |
HIWBDIBOVCRUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
